Cas no 74690-92-9 (Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI))
![Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI) structure](https://de.kuujia.com/scimg/cas/74690-92-9x500.png)
74690-92-9 structure
Produktname:Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI)
Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI) Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI)
- ingenol-3-propionate-20-isobutyrate
- Ingenol-pib
- Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5
- 74690-92-9
- Propanoic acid, 2-methyl-, (1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta(a)cyclopropa(e)cyclodecen-4-yl)methyl ester, (1aR-(1aalpha,2beta,5beta,5abeta,6beta,8aalpha,9alpha,10aalpha))-
- (5,6-dihydroxy-3,11,11,14-tetramethyl-15-oxo-4-propanoyloxy-7-tetracyclo[7.5.1.01,5.010,12]pentadeca-2,7-dienyl)methyl 2-methylpropanoate
- [5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(propanoyloxy)-1a,2,5,5a,6,9,10,10a-octahydro-1H-2,8a-methanocyclopenta[a]cyclopropa[e][10]annulen-4-yl]methyl 2-methylpropanoate
- DTXSID60996213
- 20-O-Isobutyryl-3-O-propionylingenol
-
- Inchi: InChI=1S/C27H38O7/c1-8-19(28)34-23-14(4)11-26-15(5)9-18-20(25(18,6)7)17(22(26)30)10-16(21(29)27(23,26)32)12-33-24(31)13(2)3/h10-11,13,15,17-18,20-21,23,29,32H,8-9,12H2,1-7H3
- InChI-Schlüssel: JKKMLPTVKDIBRS-UHFFFAOYSA-N
- Lächelt: CCC(=O)OC1C(=CC23C1(C(C(=CC(C2=O)C4C(C4(C)C)CC3C)COC(=O)C(C)C)O)O)C
Berechnete Eigenschaften
- Genaue Masse: 474.262
- Monoisotopenmasse: 474.262
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 2
- Anzahl der Akzeptoren für Wasserstoffbindungen: 7
- Schwere Atomanzahl: 34
- Anzahl drehbarer Bindungen: 7
- Komplexität: 976
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 8
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- Oberflächenladung: 0
- Tautomerzahl: nichts
- XLogP3: 2.3
- Topologische Polaroberfläche: 110Ų
Experimentelle Eigenschaften
- Dichte: 1.23
- Siedepunkt: 562.6°C at 760 mmHg
- Flammpunkt: 179.1°C
- Brechungsindex: 1.563
Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI) Verwandte Literatur
-
Eliseo Ruiz,Jordi Cirera,Santiago Alvarez,Claudia Loose,Jens Kortus Chem. Commun., 2008, 52-54
-
Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016
-
4. Carbon dots as photocatalysts for organic synthesis: metal-free methylene–oxygen-bond photocleavage†Simone Cailotto,Matteo Negrato,Salvatore Daniele,Maurizio Selva,Emanuele Amadio,Alvise Perosa Green Chem., 2020,22, 1145-1149
-
Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
74690-92-9 (Propanoic acid,2-methyl-,[1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,7,9-tetramethyl-11-oxo-6-(1-oxopropoxy)-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-4-yl]methylester, [1aR-(1aa,2b,5b,5ab,6b,8aa,9a,10aa)]- (9CI)) Verwandte Produkte
- 75567-37-2(Ingenol Mebutate)
- 54706-70-6(Dodecanoic acid ingenol ester)
- 75567-38-3(2-Butenoic acid,2-methyl-,(1aR,2S,5R,5aS,6S,8aS,9R,10aR)-1a,2,5,5a,6,9,10,10a-octahydro-5,5a-dihydroxy-1,1,4,7,9-pentamethyl-11-oxo-1H-2,8a-methanocyclopenta[a]cyclopropa[e]cyclodecen-6-ylester, (2Z)-)
- 1039894-43-3(N-(piperidin-4-yl)hexanamide)
- 1049984-28-2((2S,4R)-4-(Prop-2-ynyl)pyrrolidine-2-carboxylic acid)
- 1377828-35-7(6-Chloro-2,8-dimethylquinolin-3-amine)
- 691392-75-3(2,4,5-trimethyl-N-(3-{8-methylimidazo1,2-apyridin-2-yl}phenyl)benzene-1-sulfonamide)
- 2225142-16-3(4-fluoro-N-(prop-2-yn-1-yl)aniline hydrochloride)
- 95967-46-7(Butanoic acid, 3-oxo-4-(phenylmethoxy)-, 1,1-dimethylethyl ester)
- 862741-59-1(4-(4-chlorobenzenesulfonyl)-2-(2-methylphenyl)-N-(prop-2-en-1-yl)-1,3-oxazol-5-amine)
Empfohlene Lieferanten
上海贤鼎生物科技有限公司
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge

Nanjing jingzhu bio-technology Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Aoguang Biotechnology Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

PRIBOLAB PTE.LTD
Gold Mitglied
CN Lieferant
Reagenz
